(23S)-23,25,26-trihydroxycalciol
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Overview
Description
(23S)-23,25,26-trihydroxycalciol is a hydroxycalciol. It has a role as a human metabolite.
Scientific Research Applications
Molecular Mechanisms and Cellular Localization
The molecular mechanisms and cellular localization of compounds structurally similar to (23S)-23,25,26-trihydroxycalciol, such as 23-hydroxybetulinic acid (23-HBA), have been studied for their anticancer properties. The research on fluorescent 23-HBA derivatives provides insights into their antiproliferative activities and mitochondrial accumulation, suggesting the involvement of the mitochondrial pathway in 23-HBA-mediated apoptosis, hinting at potential molecular mechanisms of related compounds (Yao et al., 2018).
Cytotoxic and Antibacterial Activities
Compounds with structural similarities to this compound have been isolated from natural sources like Dipsacus asper. These compounds, including various triterpenoids and triterpenoid saponins, have shown notable cytotoxic and antibacterial activities. For instance, specific compounds demonstrated moderate antibacterial activity against Staphylococcus aureus and potent cytotoxic activities against several tumor cell lines (Yu et al., 2019).
Metabolic and Molecular Actions of Vitamin D Metabolites
The this compound is related to vitamin D metabolites, and studies on these metabolites like 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D have elucidated their importance in clinical settings involving vitamin D deficiency and hypercalcemia. These studies involve sensitive assays that measure multiple vitamin D metabolites, providing insights into their physiological roles and effects in various conditions (Kaufmann et al., 2014).
Properties
Molecular Formula |
C27H44O4 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol |
InChI |
InChI=1S/C27H44O4/c1-18-7-10-22(29)15-21(18)9-8-20-6-5-13-27(4)24(11-12-25(20)27)19(2)14-23(30)16-26(3,31)17-28/h8-9,19,22-25,28-31H,1,5-7,10-17H2,2-4H3/b20-8+,21-9-/t19-,22+,23+,24-,25+,26?,27-/m1/s1 |
InChI Key |
GDIBDBUYVICGLY-VVFBGWIOSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](CC(C)(CO)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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